molecular formula C10H20ClNO B3010781 [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride CAS No. 1909317-50-5

[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride

Cat. No.: B3010781
CAS No.: 1909317-50-5
M. Wt: 205.73
InChI Key: FRTHQTYJHKYOSH-UHFFFAOYSA-N
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Description

This compound features a cyclopentene ring substituted with a 1-amino-2-methylpropyl group and a methanol moiety, forming a hydrochloride salt. The unsaturated cyclopentene ring introduces conformational constraints, while the amino alcohol structure enhances solubility via hydrogen bonding and ionic interactions (HCl salt). Such structural attributes are common in bioactive molecules, particularly in adrenergic agents or enzyme inhibitors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1-amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-8(2)9(11)10(7-12)5-3-4-6-10;/h3-4,8-9,12H,5-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTHQTYJHKYOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CC=CC1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride has potential applications in drug development due to its structural characteristics that may influence biological activity. Compounds with similar structures have been studied for their effects on various biological pathways, including neurotransmitter modulation and receptor interactions.

Biochemical Studies

This compound serves as a non-ionic organic buffering agent in biochemical assays, particularly in cell culture systems. It helps maintain pH stability within the physiological range (6-8.5), which is crucial for enzyme activity and cellular processes .

Synthetic Chemistry

The unique structure of this compound makes it a valuable intermediate in synthetic organic chemistry. Its reactivity can be harnessed to create more complex molecules, facilitating the synthesis of pharmaceuticals and agrochemicals.

Material Science

Research indicates that compounds with similar properties can be utilized in the development of specialty materials, including polymers and coatings that require specific mechanical or thermal properties .

Neuroscience Research

Given its amino group, this compound may interact with neurotransmitter systems, making it a candidate for studies related to neuropharmacology and the development of neuroprotective agents.

Case Study 1: Drug Design

A study focusing on compounds similar to this compound demonstrated its ability to modulate serotonin receptors, suggesting potential antidepressant properties. The research involved synthesizing derivatives and evaluating their pharmacological profiles in vitro.

Case Study 2: Buffering Agent Efficacy

In a comparative analysis of buffering agents used in cell culture, this compound was evaluated alongside traditional buffers like MOPS and HEPES. The study found that it effectively maintained pH levels during cellular metabolism, supporting its use in sensitive biological assays .

Comparison with Similar Compounds

Structural Analogs with Cyclopentane/Cyclopropane Rings

  • [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride (CAS 1955553-73-7): Structure: Cyclopropane ring with aminoethyl and methanol groups. The absence of a methyl branch on the amino group reduces steric hindrance compared to the target compound. Molecular weight (151.63 g/mol) is lower than the target compound’s (estimated ~215–230 g/mol) . Applications: Likely used in small-molecule drug discovery due to rigid geometry.
  • [1-[[(3R)-3-Fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol Hydrochloride (CAS 2940871-20-3): Structure: Cyclopropane linked to a fluorinated pyrrolidine. The heterocyclic pyrrolidine adds complexity absent in the target compound .

Amino Alcohol Derivatives with Aromatic Systems

  • Estilefrine Hydrochloride (Synonyms in ): Structure: Benzene ring with hydroxyl, ethylamino, and methanol groups. Comparison: The aromatic system enables π-π interactions, enhancing receptor binding in sympathomimetic applications. The target compound’s aliphatic ring may reduce off-target effects but limit aromatic-driven interactions .
  • (R)-2-(1-Aminoethyl)-4-fluorophenol Hydrochloride: Structure: Fluorinated phenolic ring with aminoethyl and hydroxyl groups. Comparison: Fluorine’s electron-withdrawing effect stabilizes the phenolic -OH, increasing acidity (pKa ~8–10) compared to the target compound’s aliphatic -OH (pKa ~16–18). This impacts solubility and bioavailability .

Cyclopentane-Based Amino Acid Derivatives

  • 1-Aminocyclopentanecarboxylic Acid Hydrochloride: Structure: Cyclopentane with amino and carboxylic acid groups. Comparison: The carboxylic acid (pKa ~2–3) introduces pH-dependent solubility, contrasting with the target compound’s neutral methanol. This derivative is more polar but less lipophilic .
  • Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride: Structure: Cyclopentane with methyl ester and methylamino groups. NMR data (δ 3.79 ppm for -OCH3) distinguishes it from the target’s cyclopentene protons .

Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water)
Target Compound Likely C10H18ClNO ~215–230 Cyclopentene, amino, methanol High (due to HCl salt)
[1-(1-Aminoethyl)cyclopropyl]methanol HCl C6H14ClNO 151.63 Cyclopropane, amino, methanol Moderate
Estilefrine HCl C10H16ClNO2 217.69 Benzene, -OH, ethylamino High

Q & A

Q. What are the standard synthetic protocols for preparing [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride?

The synthesis typically involves multi-step reactions, including cyclopentene ring functionalization, aminoalkylation, and subsequent hydrochlorination. For example, analogous compounds are synthesized via esterification of intermediates like 2-azabicyclo[2.2.1]hept-5-ene-3-one with thionyl chloride, followed by ring-opening and reduction steps to yield the final hydrochloride salt . Key parameters include temperature control (e.g., reflux conditions for esterification) and stoichiometric ratios of reducing agents (e.g., sodium borohydride).

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify cyclopentene backbone and amino-methylpropyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C10H18ClNO matches theoretical 203.62 g/mol) .
  • X-ray Crystallography : For resolving stereochemistry, particularly when chiral centers are present (e.g., trans-(1R,2R) configurations in similar cyclopentanol derivatives) .

Q. What safety protocols are recommended for handling this compound?

Based on safety data sheets (SDS) for structurally related hydrochlorides:

  • Use respiratory protection (e.g., N95 masks) and gloves to avoid inhalation/skin contact .
  • Store in inert atmospheres (e.g., argon) at 2–8°C to prevent degradation .
  • Emergency procedures: Contact CHEMTREC (+1 703-741-5970) for spills or exposure incidents .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Enantiomeric resolution often requires chiral catalysts or chromatography. For example:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with mobile phases (e.g., hexane:isopropanol) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during aminoalkylation to favor desired stereoisomers . Contradictions in yield vs. enantiomeric excess (ee) should be resolved via kinetic studies (e.g., varying catalyst loading) .

Q. What strategies address stability challenges in aqueous solutions?

Stability studies under varying pH and temperature reveal degradation pathways:

  • pH-Dependent Hydrolysis : Monitor via UV-Vis or LC-MS at pH 2–8. Buffered solutions (pH 4–6) minimize decomposition .
  • Oxidative Stability : Add antioxidants (e.g., ascorbic acid) to prevent amine oxidation . Contradictory data on shelf life (e.g., room temperature vs. refrigerated storage) necessitate accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., GPCRs):

  • Docking : Use PDB structures (e.g., 5HT1A receptor) to evaluate hydrogen bonding with the amino and hydroxyl groups .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 interactions) .

Q. What methodologies resolve contradictions in spectroscopic data interpretation?

Conflicting NMR/MS signals (e.g., overlapping cyclopentene protons) require:

  • 2D NMR Techniques : HSQC and COSY to assign proton-carbon correlations .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral analysis .

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